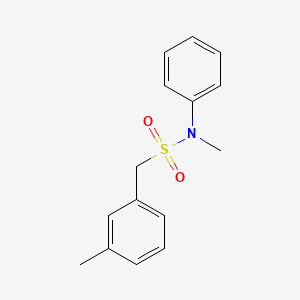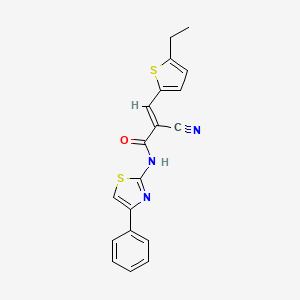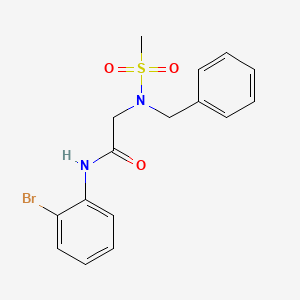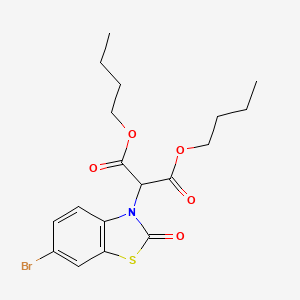
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide
Descripción general
Descripción
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide, also known as NS8593, is a potent and selective modulator of small-conductance Ca2+-activated K+ (SK) channels. SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making them a promising target for the treatment of neurological disorders.
Mecanismo De Acción
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide acts as a positive allosteric modulator of SK channels, enhancing their activity by increasing their sensitivity to Ca2+. This leads to a decrease in neuronal excitability and an increase in synaptic transmission, which can have beneficial effects in neurological disorders.
Biochemical and Physiological Effects
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects, including an increase in SK channel activity, a decrease in neuronal excitability, and an increase in synaptic transmission. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has several advantages for lab experiments, including its potency and selectivity for SK channels, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide, including:
1. Further studies on its efficacy and safety in animal models of neurological disorders.
2. Development of more potent and selective SK channel modulators based on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
3. Investigation of the potential therapeutic applications of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide in other neurological disorders.
4. Studies on the mechanism of action of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide and its effects on neuronal signaling pathways.
5. Development of new methods for the synthesis and purification of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
Conclusion
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide is a potent and selective modulator of SK channels with promising therapeutic applications in neurological disorders. Its mechanism of action involves enhancing SK channel activity, leading to a decrease in neuronal excitability and an increase in synaptic transmission. While it has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective SK channel modulators based on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
Aplicaciones Científicas De Investigación
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to enhance SK channel activity, leading to a decrease in neuronal excitability and an increase in synaptic transmission. This makes it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-7-6-8-14(11-13)12-19(17,18)16(2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWONTSEUCOBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)

![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)

![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)